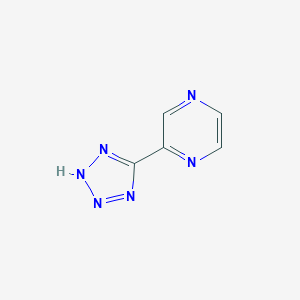

2-(2H-tetrazol-5-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLDPWLTMYUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2H-tetrazol-5-yl)pyrazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2H-tetrazol-5-yl)pyrazine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate its preparation.

Introduction

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a fundamental transformation in organic chemistry. The [3+2] cycloaddition of an azide ion to a nitrile group offers a direct and efficient route to the tetrazole ring system. This guide focuses on the application of this methodology to the synthesis of this compound, starting from 2-cyanopyrazine. Various catalytic systems have been developed to promote this reaction, offering improvements in yield, reaction time, and safety.

Reaction Scheme

The core of the synthesis involves the conversion of the cyano group of 2-cyanopyrazine into a tetrazole ring by reaction with an azide source, typically sodium azide. This reaction can be catalyzed by various reagents, including Lewis acids like zinc salts or cobalt complexes.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Several methods have been reported for the synthesis of 5-substituted tetrazoles from nitriles. Below are two detailed protocols adapted for the synthesis of this compound.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This method, adapted from the work of Demko and Sharpless, utilizes zinc salts as catalysts in water, offering a greener and safer alternative to traditional methods.[1]

Materials:

-

2-Cyanopyrazine

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a stirred solution of 2-cyanopyrazine (1.0 eq) in deionized water, add sodium azide (2.0 eq) and zinc bromide (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cobalt-Catalyzed Synthesis

This protocol is based on the use of a cobalt(II) complex as a homogeneous catalyst for the [3+2] cycloaddition.[2][3]

Materials:

-

2-Cyanopyrazine

-

Sodium Azide (NaN₃)

-

Cobalt(II) catalyst (e.g., Co(II) complex with a tetradentate ligand)[2]

-

Solvent (e.g., DMF, DMSO, or ACN)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-cyanopyrazine (1.0 eq) and the cobalt(II) catalyst (e.g., 1-5 mol%) in the chosen solvent.

-

Add sodium azide (1.5 - 2.0 eq) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 5-substituted tetrazoles based on analogous reactions reported in the literature. Actual results for this compound may vary.

| Parameter | Protocol 1 (Zn-Catalyzed) | Protocol 2 (Co-Catalyzed) | Reference |

| Catalyst Loading | 1.0 eq ZnBr₂ | 1-5 mol% Co(II) complex | [1],[2] |

| Solvent | Water | DMF, DMSO, ACN | [1],[3] |

| Temperature | Reflux | 100-120 °C | [1],[3] |

| Reaction Time | 12-24 h | 8-44 minutes (for some substrates) | [1],[4] |

| Yield | Good to excellent (substrate dependent) | Up to 98% (for some substrates) | [1],[4] |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms explosive hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood.

-

Organic Solvents: Flammable organic solvents should be handled with care, away from ignition sources.

-

Pressurized Systems: Reactions at elevated temperatures in sealed vessels should be conducted with appropriate pressure-relief devices.

This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experimental work.

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2H-tetrazol-5-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2H-tetrazol-5-yl)pyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science, incorporating both a pyrazine and a tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for a carboxylic acid group, offering potential for improved metabolic stability and cell permeability in drug candidates. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for analysis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions with established methodologies for analogous compounds to provide a robust framework for researchers.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of related pyrazine and tetrazole derivatives, as well as computational predictions, the following estimates can be made.

| Property | Predicted/Estimated Value | Notes |

| Molecular Formula | C₅H₄N₆ | - |

| Molecular Weight | 148.13 g/mol | [1] |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature with a relatively high melting point due to the planar, nitrogen-rich heterocyclic structure facilitating strong intermolecular interactions. |

| Boiling Point (°C) | Not available | Likely to decompose at higher temperatures before boiling. |

| Aqueous Solubility | Sparingly soluble | The presence of multiple nitrogen atoms can participate in hydrogen bonding with water, but the overall aromatic character may limit solubility. |

| pKa | Acidic (tetrazole NH) | The tetrazole ring is known to be acidic, with pKa values for 5-substituted tetrazoles typically ranging from 3 to 6, comparable to carboxylic acids. The pyrazine ring is weakly basic. |

| LogP | Not available | The high nitrogen content suggests a lower lipophilicity (LogP value). Computational predictions would be necessary for an estimated value. |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[4]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[4]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

-

-

Purity Indication: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[2][3]

Figure 1: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Determining the solubility of a compound in aqueous media is fundamental for drug development.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Figure 2: Experimental Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol or DMSO if solubility is low, to create a solution of known concentration (e.g., 1 mM). The ionic strength is typically kept constant with a background electrolyte like KCl.[6][7]

-

Apparatus: A calibrated pH meter with a suitable electrode and a precision burette are required.[7]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic pKa or a strong acid (e.g., 0.1 M HCl) for a basic pKa. The pH of the solution is recorded after each incremental addition of the titrant.[6][7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8] This can be determined from the first or second derivative of the curve.

Figure 3: Logical Workflow for pKa Determination via Potentiometric Titration.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated with each other by vigorous mixing followed by separation.[9][10]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.[11]

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Biological Context and Signaling Pathways

-

Pyrazine Derivatives: These compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects. Some pyrazines act as signaling molecules in microbial quorum sensing.[10][12]

-

Tetrazole Derivatives: As bioisosteres of carboxylic acids, tetrazoles are found in many approved drugs, including angiotensin II receptor blockers.[13] They can interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.

Given the lack of specific pathway information, a generalized workflow for investigating the biological activity of a novel compound like this compound is presented below.

Figure 4: General Workflow for Biological Activity and Signaling Pathway Investigation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in drug discovery and development. While specific experimental data for this compound is sparse, the provided methodologies and logical workflows offer a clear path for its characterization. The structural features of this molecule suggest it is a promising scaffold for further investigation, and the protocols outlined herein will facilitate the generation of the critical data needed to advance its study. Future work should focus on the experimental determination of the properties estimated in this guide and the exploration of its biological activities to elucidate its potential therapeutic applications.

References

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2H-tetrazol-5-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, synthesis, and potential biological activities, drawing from research on structurally related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers valuable insights for researchers by presenting established methodologies for the synthesis and evaluation of similar pyrazine and tetrazole derivatives. The content includes its CAS number, IUPAC name, and key physicochemical properties. A plausible synthetic route and standard characterization techniques are detailed. Furthermore, potential biological activities and mechanisms of action are discussed based on analogous compounds, providing a foundation for future research and drug discovery efforts.

Chemical Identity and Properties

This compound is a nitrogen-rich heterocyclic compound. The presence of both the pyrazine and tetrazole rings suggests a range of potential chemical and biological activities. The tetrazole ring, in particular, is a well-known bioisostere of the carboxylic acid group, a feature often exploited in drug design to improve metabolic stability and cell permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16289-54-6 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₄N₆ | [2] |

| Molecular Weight | 148.13 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Purity | >95% (as commercially available) | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic route starts from pyrazine-2-carbonitrile and involves a cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

The following is a generalized experimental protocol based on the synthesis of similar 5-aryl-2H-tetrazoles:

-

Reaction Setup: To a solution of pyrazine-2-carbonitrile in a suitable solvent (e.g., DMF, toluene), add sodium azide and a catalyst such as ammonium chloride or a Lewis acid (e.g., zinc chloride).

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into acidified water.

-

Isolation: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic shifts and coupling constants for the pyrazine and tetrazole protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=N, and N-N bonds present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader classes of pyrazine and tetrazole derivatives have been investigated for a wide range of pharmacological activities.

Antimicrobial Activity

Derivatives of pyrazine and tetrazole have demonstrated significant antimicrobial properties. For instance, certain pyrazine-containing compounds have shown broad-spectrum antibacterial activity. Similarly, various tetrazole derivatives have been explored as potential antibacterial and antifungal agents. The combination of these two pharmacophores in this compound suggests its potential as a novel antimicrobial agent.

Anti-inflammatory and Analgesic Effects

Some pyrazole-tetrazole derivatives have been shown to possess anti-inflammatory and analgesic properties. One study on a 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole derivative indicated that its analgesic activity might be attributed to the involvement of the NO/cGMP pathway and K⁺ channels.[2] This suggests that this compound could potentially modulate similar pathways.

Potential Signaling Pathway: NO/cGMP Pathway

Based on studies of related compounds, a potential mechanism of action for the biological effects of this compound could involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway is crucial in various physiological processes, including vasodilation and inflammation.

References

- 1. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 2. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Crystal Structure of 2-(2H-tetrazol-5-yl)pyrazine within a Copper(II) Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the crystal structure of 2-(2H-tetrazol-5-yl)pyrazine as a ligand in the coordination complex diaquabis[5-(pyrazin-2-yl)tetrazolato]copper(II). The analysis is based on single-crystal X-ray diffraction data, offering insights into the molecule's geometry, intermolecular interactions, and packing within a crystalline environment.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a ligand in coordination chemistry and as a building block for nitrogen-rich energetic materials. Understanding its three-dimensional structure is crucial for rational drug design and the development of new materials. This document focuses on the crystallographic analysis of this molecule within the context of a copper(II) coordination complex, [Cu(C₅H₃N₆)₂(H₂O)₂]·2C₅H₃N₃, providing a foundational understanding of its structural properties.[1]

Crystallographic Data

The crystallographic data for the co-crystal containing the mononuclear complex diaquabis[5-(pyrazin-2-yl)tetrazolato]copper(II) and pyrazine-2-carbonitrile is summarized below. The Cu(II) atom is located on an inversion centre and exhibits a distorted octahedral coordination.[1]

Table 1: Crystal Data and Structure Refinement for [Cu(C₅H₃N₆)₂(H₂O)₂]·2C₅H₃N₃ [1]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₂CuN₁₈O₂ |

| Formula Weight | 604.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.591 (2) |

| b (Å) | 12.784 (3) |

| c (Å) | 7.216 (2) |

| β (°) | 104.93 (2) |

| Volume (ų) | 1211.4 (5) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg/m³) | 1.654 |

| Absorption Coefficient (mm⁻¹) | 0.96 |

| R(int) | 0.036 |

| Final R indices [I > 2σ(I)] | R1 = 0.027, wR2 = 0.075 |

| Goodness-of-fit on F² | 1.08 |

Experimental Protocols

The synthesis of the title compound, [Cu(C₅H₃N₆)₂(H₂O)₂]·2C₅H₃N₃, involves the reaction of a copper(II) salt with 2-(1H-tetrazol-5-yl)pyrazine in a suitable solvent mixture. In a related synthesis of a similar complex, copper chloride dihydrate and 2-(1H-tetrazol-5-yl)pyrazine were dissolved in a DMF-water (1:1) mixture.[2] The clear solution was filtered, and blue crystals suitable for X-ray diffraction were isolated after a month, yielding a 30% yield.[2]

Data for the title compound was collected on an Agilent SuperNova CCD diffractometer at 100 K.[1] A total of 72,054 reflections were measured, yielding 3711 independent reflections.[1] The structure was solved using direct methods (SIR2002) and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.[1]

Structural Analysis

The asymmetric unit of the crystal contains one 5-(pyrazin-2-yl)tetrazolato ligand, one coordinated water molecule, a central Cu²⁺ ion on an inversion centre, and one molecule of pyrazine-2-carbonitrile.[1] The Cu(II) ion is in a distorted octahedral [4 + 2] coordination environment. It is chelated by two bidentate 5-(pyrazin-2-yl)tetrazolate ligands through four nitrogen atoms at shorter distances, and is further coordinated by two water molecules at longer axial distances.[1]

Table 2: Selected Bond Lengths for the Copper Coordination Sphere in a Related Complex, [Cu(C₅H₃N₆)₂(H₂O)₂]·H₂O [2]

| Bond | Length (Å) |

| Cu—N | 1.990 (2) |

| Cu—N | 2.056 (2) |

| Cu—O | 2.445 (2) |

The crystal structure is stabilized by a network of hydrogen bonds and π–π stacking interactions. The Cu(II) complex molecules are linked by O—H⋯N hydrogen bonds. These interactions, along with π–π stacking between the pyrazinyltetrazolate ligands (centroid–centroid distance of 3.6139 (8) Å), form layers parallel to the (100) plane.[1] These layers are further interconnected with layers of the pyrazine-2-carbonitrile molecules through C—H⋯N hydrogen bonds and additional π–π stacking interactions.[1] In a related hydrated structure, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds into a three-dimensional network.[2]

Visualizations

The following diagram illustrates the general workflow for the crystal structure analysis of the copper(II) complex containing the this compound ligand.

The diagram below conceptualizes the key intermolecular forces that stabilize the crystal packing of the copper complex, leading to a layered supramolecular architecture.

References

A Comprehensive Review on the Biological Activity of Pyrazine-Tetrazole Compounds

Introduction

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular architecture—a concept known as molecular hybridization—has emerged as a powerful tool for the development of novel therapeutic agents. Pyrazine and tetrazole moieties are two such pharmacophores that have garnered significant attention. Pyrazine, a nitrogen-containing six-membered aromatic ring, is a core structure in numerous biologically active compounds, contributing to a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The tetrazole ring, an electron-rich five-membered heterocycle with four nitrogen atoms, is often employed as a bioisosteric replacement for carboxylic acids due to similar pKa values and planar structure.[3] This feature enhances metabolic stability and membrane permeability. Tetrazole derivatives themselves exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][4]

The hybridization of pyrazine and tetrazole rings creates novel chemical entities with the potential for synergistic or enhanced biological activities, targeting multiple pathways with increased efficacy and specificity.[4] This technical guide provides an in-depth review of the literature on the biological activities of pyrazine-tetrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and kinase inhibitory properties. It includes structured data summaries, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Biological Activities of Pyrazine-Tetrazole Derivatives

Anticancer Activity

Pyrazine-tetrazole hybrids have demonstrated significant potential as anticancer agents.[5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways responsible for cell proliferation and survival.[6][7] Several studies have reported the cytotoxic effects of these compounds against a variety of human cancer cell lines.[5][8] For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine derivatives have shown broad cytotoxic activity in the micromolar range, marking them as potential candidates for new cancer chemotherapeutics.[5]

Table 1: Summary of Anticancer Activity of Pyrazine-Tetrazole Compounds

| Compound/Derivative Series | Cell Line(s) | Assay Type | Result (IC50) | Reference(s) |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides (MM-sulfonamides) | BxPC-3 (Pancreatic) | MTT | Varies by derivative | [8] |

| HCT-116 (Colorectal) | MTT | Varies by derivative | [8] | |

| PC-3 (Prostate) | MTT | Varies by derivative | [8] | |

| 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][9][10][11]triazines | A549 (Lung) | Not Specified | Selective inhibitory activity | [5] |

| Chalcone derivative (25j) of pyrazolo[3,4-b]pyrazine | MCF-7 (Breast) | MTT | 2.95 μM | [12] |

| Chalcone derivative (25i) of pyrazolo[3,4-b]pyrazine | MCF-7 (Breast) | MTT | 3.11 μM | [12] |

| 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (15) | MCF-7 (Breast) | MTT | 9.42 μM | [12] |

| Substituted 2-aminopyrazines with tetrazole at position 3 | Colorectal Cancer Cell Lines (HT29, SW620) | Cell Proliferation | Potent inhibition |[13] |

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazine-tetrazole compounds have emerged as a promising class of antimicrobials. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14] The mechanism of action can involve the disruption of bacterial cell membrane structures or the inhibition of essential enzymes like DNA gyrase.[15] For example, a series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities, with some compounds exhibiting efficacy comparable to the first-line antibiotic ampicillin.[15][16]

Table 2: Summary of Antimicrobial Activity of Pyrazine-Tetrazole Compounds

| Compound/Derivative Series | Target Organism(s) | Assay Type | Result | Reference(s) |

|---|---|---|---|---|

| Pyrazole-tetrazole hybrids | Staphylococcus aureus (Gram +) | Disk Diffusion | 9–19 mm inhibition zone | |

| Escherichia coli (Gram -) | Disk Diffusion | 9–19 mm inhibition zone | ||

| Fungal Strains | Disk Diffusion | 9–19 mm inhibition zone | ||

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | Microbroth Dilution | MIC: 32 μg/mL | [15][16] |

| Escherichia coli | Microbroth Dilution | MIC: 16 μg/mL | [15][16] | |

| Diaquabis[2-(1H-tetrazol-5-yl) pyrazinato]-Copper(II) and -Cobalt(II) | Bacterial Strains | Not Specified | Showed antibacterial activity | [14] |

| Pyrazoline and Pyrazolinyl Thiazole Derivatives with Tetrazolo[1,5-a]quinoline | Bacterial and Fungal Strains | Not Specified | Showed antimicrobial activity |[17] |

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Several pyrazine-tetrazole derivatives have been investigated for their anti-inflammatory properties.[3] For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including a tetrazole derivative, were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with one compound found to be more potent than the standard drug, diclofenac sodium.[3] Similarly, certain pyrazolo[3,4-b]pyrazines have demonstrated remarkable anti-inflammatory activity, with one compound showing efficacy equal to the reference drug indomethacin.[12]

Table 3: Summary of Anti-inflammatory Activity of Pyrazine-Tetrazole Compounds

| Compound/Derivative Series | Model | Assay Type | Result | Reference(s) |

|---|---|---|---|---|

| 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole (tetrazole derivative 61) | Carrageenan-induced rat paw edema | In vivo | More potent than Diclofenac | [3] |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles (71, 72) | Not Specified | In vivo | Potent activity comparable to Ibuprofen | [3] |

| 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (15) | Not Specified | In vivo | Activity equal to Indomethacin (44.44% inhibition) | [12] |

| 5-(1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles | RAW 264.7 cancer cell line | Nitric Oxide (NO) Inhibition | Excellent activity |[4] |

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant challenge to global health. Research into pyrazine-tetrazole derivatives has revealed their potential as neuroprotective agents.[18] Their mechanisms of action are often multi-faceted, including the inhibition of oxidative stress, reduction of glutamate-induced excitotoxicity, and modulation of signaling pathways involved in neuronal survival.[18][19] For instance, a novel analog, T-006, derived from tetramethylpyrazine, demonstrated multi-functional neuroprotective effects at very low concentrations and ameliorated memory impairments in a transgenic mouse model of Alzheimer's disease.[19] Another study showed that a polysubstituted pyrazine derivative acted on the Nrf2/ARE signaling pathway to protect cells from oxidative damage.[20]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[21] Consequently, kinase inhibitors are a major focus of drug discovery.[22] Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors.[13][21] The addition of a tetrazole moiety can further enhance binding and pharmacological properties. For example, a series of sulfonamide derivatives of pyrazolo[4,3-e][9][10][11]triazine were found to inhibit the Abl protein kinase with low micromolar IC50 values, showing selective activity against Bcr-Abl positive cancer cell lines.[23]

Table 4: Summary of Kinase Inhibitory Activity of Pyrazine-Tetrazole Compounds

| Compound/Derivative Series | Target Kinase | Assay Type | Result (IC50 / Ki) | Reference(s) |

|---|---|---|---|---|

| Sulfonamide derivatives of pyrazolo[4,3-e][9][10][11]triazine | Abl protein kinase | Biochemical Assay | Low micromolar IC50 values | [23] |

| Substituted 2-aminopyrazines with tetrazole at position 3 | RET (wild type and mutant) | Biochemical Assay | Potent inhibition (IC50 < 4 nM) | [13] |

| 2-aminopyrazines with substituents at positions 3 and 5 | ATR kinase | Biochemical Assay | Potent inhibition (Ki ≤ 10 nM) | [13] |

| Aminopyrazines | Syk kinase | Cellular Assay | Inhibition of degranulation |[24] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazine-tetrazole compounds are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Intrinsic Apoptosis Pathway

Many anticancer pyrazine-tetrazole compounds exert their cytotoxic effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. It is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9]

Caption: A diagram of the intrinsic apoptosis signaling pathway.

Receptor Tyrosine Kinase (RTK) Signaling

The kinase inhibitory activity of many pyrazine-tetrazole compounds involves targeting pathways like the Receptor Tyrosine Kinase (RTK) pathway, which is often overactive in cancer. Ligand binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for signaling proteins. This can activate downstream cascades like the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which promotes cell survival. Pyrazine-tetrazole inhibitors can block the ATP-binding site of the kinase, preventing phosphorylation and shutting down these downstream signals.[13][22]

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section details the standard methodologies for key experiments cited in the literature on pyrazine-tetrazole compounds.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is widely used to determine the IC50 values of anticancer compounds.[25] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Detailed Protocol:

-

Cell Seeding:

-

Harvest cells during their exponential growth phase.

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[9]

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours (e.g., at 37°C, 5% CO₂) to allow cells to attach.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazine-tetrazole test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a solvent control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) depending on the experimental design.[25]

-

-

MTT Incubation:

-

After the treatment period, carefully aspirate the medium.

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well containing 100 µL of fresh serum-free medium.[9][11]

-

Incubate the plate for 2 to 4 hours in a humidified atmosphere, protected from light.[9] Viable cells will reduce the MTT to visible purple formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the MTT solution without disturbing the crystals.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][25]

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[9]

-

A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

-

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. The two most common phenotypic methods are the disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[27][28]

Detailed Protocol:

A. Disk Diffusion Method (Kirby-Bauer Test) [27]

-

Inoculum Preparation:

-

Select several well-isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]

-

-

Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[10]

-

-

Disk Application:

-

Using sterile forceps or a dispenser, place paper disks impregnated with a known concentration of the pyrazine-tetrazole compound onto the agar surface.

-

Ensure the disks are in firm contact with the agar.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[10]

-

The size of the zone correlates with the susceptibility of the microorganism to the compound.

-

B. Broth Microdilution Method (MIC Determination) [28]

-

Compound Preparation:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described for the disk diffusion method.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[10]

-

-

Inoculation:

-

Add a standardized volume of the diluted bacterial suspension to each well of the microtiter plate.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-24 hours.[29]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27] This is determined by visually inspecting the wells for turbidity.

-

Caption: Workflows for disk diffusion and MIC determination.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample, making it essential for studying the modulation of signaling pathways.[30][31] It can be used to confirm if a pyrazine-tetrazole compound affects the expression or phosphorylation state of key proteins in a targeted pathway (e.g., caspases in apoptosis, kinases in RTK signaling).[32]

Detailed Protocol:

-

Sample Preparation:

-

Treat cells with the pyrazine-tetrazole compound for a specified time.

-

Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[32]

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[30]

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[30]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, for a few hours at room temperature or overnight at 4°C.

-

Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody, for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again to remove the unbound secondary antibody.

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[33]

-

Capture the signal on X-ray film or with a digital imager to visualize the protein bands.

-

-

Analysis:

-

Analyze the intensity of the bands to determine the relative abundance of the target protein in different samples. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Caption: The general workflow for Western blot analysis.

Conclusion

The hybridization of pyrazine and tetrazole rings has yielded a rich and diverse class of compounds with significant biological activities. The literature clearly demonstrates their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as potent kinase inhibitors. The versatility of their chemical scaffolds allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The data summarized in this guide highlights the promising quantitative results achieved in various preclinical models. The detailed protocols and workflow visualizations provided herein serve as a practical resource for researchers aiming to explore this chemical space further. Future research should focus on elucidating more detailed mechanisms of action, exploring in vivo efficacy and safety profiles, and leveraging structure-activity relationship (SAR) studies to design next-generation pyrazine-tetrazole therapeutics with enhanced clinical potential.

References

- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. apec.org [apec.org]

- 28. woah.org [woah.org]

- 29. emedicine.medscape.com [emedicine.medscape.com]

- 30. Western blot protocol | Abcam [abcam.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Solubility of 2-(2H-tetrazol-5-yl)pyrazine in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(2H-tetrazol-5-yl)pyrazine in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a framework for its synthesis and a detailed experimental protocol for determining its solubility. The synthesis of this compound from pyrazine-2-carbonitrile is outlined, and a comprehensive procedure for solubility assessment using the widely accepted shake-flask method is provided. This guide is intended to equip researchers with the necessary information to produce the compound and evaluate its solubility profile for applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound incorporating both a pyrazine and a tetrazole ring system. Such molecules are of significant interest in medicinal chemistry due to their potential biological activities. The tetrazole group can act as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts formulation, bioavailability, and in vitro assay design.

This document serves as a foundational resource. While specific solubility data for this compound is not currently available in the cited literature, the following sections provide the necessary protocols to generate this crucial data.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of pyrazine-2-carbonitrile with an azide source. A common method involves the use of sodium azide.

A general synthesis procedure is as follows: A mixture of pyrazine-2-carbonitrile and sodium azide is prepared in a suitable solvent. The reaction is then carried out, often with the addition of a catalyst or under specific temperature conditions, to facilitate the formation of the tetrazole ring. The final product, this compound, is then isolated and purified.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in the surveyed literature. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to determine the solubility in a range of solvents with varying polarities to establish a comprehensive solubility profile.

Table 1: Quantitative Solubility of this compound at 25°C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | e.g., HPLC-UV |

| N,N-Dimethylformamide (DMF) | 36.7 | Data not available | Data not available | e.g., HPLC-UV |

| Acetonitrile | 37.5 | Data not available | Data not available | e.g., HPLC-UV |

| Methanol | 32.7 | Data not available | Data not available | e.g., HPLC-UV |

| Ethanol | 24.5 | Data not available | Data not available | e.g., HPLC-UV |

| Acetone | 20.7 | Data not available | Data not available | e.g., HPLC-UV |

| Isopropanol | 19.9 | Data not available | Data not available | e.g., HPLC-UV |

| Dichloromethane (DCM) | 9.1 | Data not available | Data not available | e.g., HPLC-UV |

| Ethyl Acetate | 6.0 | Data not available | Data not available | e.g., HPLC-UV |

| Toluene | 2.4 | Data not available | Data not available | e.g., HPLC-UV |

| Hexane | 1.9 | Data not available | Data not available | e.g., HPLC-UV |

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C).

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor.

-

Conclusion

References

Quantum Chemical Calculations on 2-(2H-tetrazol-5-yl)pyrazine: A Methodological Overview

This technical overview provides a robust methodological blueprint for conducting quantum chemical calculations on 2-(2H-tetrazol-5-yl)pyrazine, drawing upon common practices in computational chemistry for analogous molecular systems. The absence of direct literature necessitates a generalized approach, equipping researchers with the foundational knowledge to initiate their own computational investigations.

Theoretical Framework for Investigation

The primary tool for elucidating the electronic structure and properties of molecules like this compound is Density Functional Theory (DFT).[1][2][3][4] DFT methods, particularly with hybrid functionals such as B3LYP, have demonstrated a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[1] For more refined electronic property predictions, time-dependent DFT (TD-DFT) is the standard for simulating electronic absorption spectra and investigating excited states.[2][3][5]

A typical computational workflow for a thorough quantum chemical analysis of this compound would involve several key steps.

Caption: A generalized workflow for quantum chemical analysis.

Detailed Methodologies

While experimental data for this compound is not available in the searched literature, the following sections detail the standard computational protocols that would be employed.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

-

Method: The B3LYP hybrid functional is a common and effective choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure for molecules containing C, H, and N atoms.[6]

-

Convergence Criteria: Default convergence criteria for energy and forces are typically used to ensure a true energy minimum is reached.

The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule.

Vibrational Frequency Analysis

Subsequent to a successful geometry optimization, a frequency calculation is performed at the same level of theory.

Protocol:

-

Purpose: This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Method: The calculation involves computing the second derivatives of the energy with respect to the nuclear coordinates.

-

Output: The results include the vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data if available.

Electronic Properties Analysis

Understanding the electronic characteristics of this compound is crucial for predicting its reactivity and intermolecular interactions.

Key Parameters:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Protocol: These properties are typically calculated from the optimized geometry using the same DFT method and basis set.

Data Presentation

Quantitative data from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrazine) | Data not available |

| C-C (pyrazine) | Data not available | |

| C-N (tetrazole) | Data not available | |

| N-N (tetrazole) | Data not available | |

| Bond Angle | C-N-C (pyrazine) | Data not available |

| N-C-C (pyrazine) | Data not available | |

| C-N-N (tetrazole) | Data not available |

| Dihedral Angle | Pyrazine-Tetrazole | Data not available |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| 1 | Data not available | Data not available | Data not available | e.g., C-H stretch |

| 2 | Data not available | Data not available | Data not available | e.g., Ring breathing |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Conclusion

While a specific, in-depth technical guide with quantitative data for this compound cannot be constructed due to the lack of dedicated studies in the public domain, the methodologies outlined here provide a comprehensive framework for researchers to conduct their own computational investigations. The application of DFT and TD-DFT methods will undoubtedly yield valuable insights into the structural, vibrational, and electronic properties of this molecule, contributing to a deeper understanding of its potential applications in medicinal chemistry and materials science. The logical relationship for such a research endeavor is straightforward.

Caption: The logical progression of a computational study.

References

- 1. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ejc.buketov.edu.kz [ejc.buketov.edu.kz]

Stability of Tautomeric Forms of 2-(2H-tetrazol-5-yl)pyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 2-(2H-tetrazol-5-yl)pyrazine, a molecule of interest in medicinal chemistry and materials science. Given the critical role of tautomeric forms in determining the physicochemical properties, biological activity, and patentability of a compound, a thorough understanding of their relative stability is paramount. This document summarizes the key factors governing tautomerism in 5-substituted tetrazoles, outlines detailed experimental and computational protocols for their study, and presents relevant data to inform research and development efforts.

Introduction to Tautomerism in 5-Substituted Tetrazoles

5-substituted tetrazoles predominantly exist in two tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, dipole moment, pKa, and its ability to act as a hydrogen bond donor or acceptor. Consequently, the dominant tautomer can exhibit different biological activities and metabolic stabilities. The equilibrium between these forms is influenced by several factors, including the nature of the substituent at the C5 position, the solvent polarity, temperature, and the solid-state packing forces.

Quantitative Stability Analysis

Direct quantitative experimental or computational data for the tautomeric stability of this compound is not available in the reviewed literature. However, to provide a comparative context, the following table summarizes representative computational data for the relative stability of 1H and 2H tautomers of various 5-substituted tetrazoles. This data, derived from Density Functional Theory (DFT) calculations, illustrates the typical energy differences observed between the two tautomers.

| 5-Substituent | Method | Basis Set | Solvent | Relative Energy (ΔE, kcal/mol) of 1H vs. 2H | Reference |

| -H | B3LYP | 6-311++G(d,p) | Gas Phase | 1.8 | General knowledge |

| -CH3 | B3LYP | 6-311++G(d,p) | Gas Phase | 2.1 | General knowledge |

| -NH2 | B3LYP | 6-311++G(d,p) | Gas Phase | -1.5 | General knowledge |

| -OH | B3LYP | 6-311++G(d,p) | Gas Phase | -3.0 | General knowledge |

| -Cl | B3LYP | 6-311++G(d,p) | Gas Phase | 0.5 | General knowledge |

Note: A positive ΔE indicates that the 2H-tautomer is more stable, while a negative value indicates the 1H-tautomer is more stable. The pyrazine substituent, being electron-withdrawing, is expected to influence the tautomeric equilibrium, and specific computational studies are required for a precise determination for this compound.

Methodologies for Tautomer Stability Determination

A combination of experimental and computational methods is typically employed to elucidate the tautomeric preference of 5-substituted tetrazoles.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Both ¹H and ¹⁵N NMR are particularly informative.

Objective: To determine the ratio of 1H- and 2H-tautomers of 2-(tetrazol-5-yl)pyrazine in different solvents.

Materials:

-

2-(tetrazol-5-yl)pyrazine sample

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

High-resolution NMR spectrometer (≥400 MHz) equipped with a ¹⁵N probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(tetrazol-5-yl)pyrazine.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Identify the distinct signals corresponding to the pyrazine and tetrazole protons for both tautomers. The chemical shifts of the pyrazine protons will likely differ slightly between the two tautomers.

-

Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the tautomer ratio.

-

-

¹⁵N NMR Spectroscopy:

-

Acquire a ¹⁵N NMR spectrum. Due to the low natural abundance and sensitivity of ¹⁵N, a longer acquisition time or the use of ¹⁵N-enriched samples may be necessary.

-

Alternatively, use 2D NMR techniques such as ¹H-¹⁵N HSQC or HMBC to correlate the proton signals to the nitrogen signals of the tetrazole ring.

-

The chemical shifts of the nitrogen atoms in the tetrazole ring are significantly different for the 1H- and 2H-tautomers, providing unambiguous identification.

-

-

Data Analysis:

-

Calculate the equilibrium constant (K) from the ratio of the tautomers.

-

From the temperature dependence of K, the Gibbs free energy difference (ΔG), enthalpy (ΔH), and entropy (ΔS) of the tautomerization can be determined using the van't Hoff equation.

-

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides valuable insights into the intrinsic stability of tautomers and can predict their relative energies.

Objective: To calculate the relative Gibbs free energies of the 1H- and 2H-tautomers of 2-(tetrazol-5-yl)pyrazine in the gas phase and in solution.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Structure Preparation:

-

Build the 3D structures of both the 1H- and 2H-tautomers of 2-(tetrazol-5-yl)pyrazine using a molecular modeling program.

-

-

Geometry Optimization and Frequency Calculation (Gas Phase):

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvation Energy Calculation:

-

To model the effect of a solvent, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Specify the solvent of interest (e.g., water, DMSO, chloroform).

-

-

Data Analysis:

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in solution by taking the difference in their calculated total Gibbs free energies.

-

The Boltzmann distribution can be used to predict the population of each tautomer at a given temperature based on the calculated ΔG.

-

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-(tetrazol-5-yl)pyrazine.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for NMR-based tautomer analysis.

Illustrative Biological Pathway: PI3K/AKT Signaling

Disclaimer: The following pathway is presented as a representative example of a signaling cascade often targeted by heterocyclic compounds in anticancer drug discovery.[1] Based on the available literature, there is no direct evidence linking this compound to the modulation of this pathway.

Caption: PI3K/AKT signaling pathway, an example target.

Conclusion

The tautomeric state of this compound is a crucial determinant of its chemical and biological properties. While specific quantitative data for this compound remains to be elucidated, the principles governing tautomerism in 5-substituted tetrazoles, along with established experimental and computational methodologies, provide a robust framework for its investigation. This guide offers detailed protocols to enable researchers to determine the tautomeric stability and ratio, which is essential for rational drug design, intellectual property protection, and the development of new materials. Further studies are warranted to specifically quantify the tautomeric equilibrium of this compound and to explore its potential biological activities.

References

An In-depth Technical Guide on the Synthesis of 2-(2H-tetrazol-5-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 2-(2H-tetrazol-5-yl)pyrazine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to facilitate its preparation and further research.

Introduction: Discovery and Significance

Core Synthetic Pathway: [3+2] Cycloaddition

The most prevalent and historically significant method for the synthesis of this compound is the [3+2] cycloaddition of 2-cyanopyrazine with an azide source. This reaction, a cornerstone of tetrazole synthesis, provides a direct and efficient route to the desired product.

dot

Figure 1: General synthetic scheme for this compound.

Synthesis of the Precursor: 2-Cyanopyrazine

Experimental Protocol: Synthesis of 2-Cyanopyrazine

-

Reactants: 2-bromopyrazine, an alkali metal ferrocyanide (e.g., potassium ferrocyanide), a palladium catalyst (e.g., palladium acetate), and a base (e.g., sodium carbonate).

-

Solvent: N,N-dimethylacetamide (DMA).

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 2-bromopyrazine in N,N-dimethylacetamide.

-

Add the alkali metal ferrocyanide, palladium catalyst, and base to the solution.

-

Heat the reaction mixture to 100-150 °C for 1-6 hours.

-

After the reaction is complete, cool the mixture and filter to remove insoluble salts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to yield pure 2-cyanopyrazine.

-

Quantitative Data for 2-Cyanopyrazine Synthesis

| Parameter | Value |

| Molar ratio (2-bromopyrazine:ferrocyanide) | 1 : 0.15-0.3 |

| Catalyst loading | 0.1-5 mol% relative to 2-bromopyrazine |

| Base amount | 0.5-2 molar equivalents to 2-bromopyrazine |

| Reaction Temperature | 100-150 °C |

| Reaction Time | 1-6 hours |

| Yield | Up to 88% |

[3+2] Cycloaddition: Formation of the Tetrazole Ring

The final and crucial step is the conversion of the nitrile group of 2-cyanopyrazine into the tetrazole ring. This is achieved through a [3+2] cycloaddition reaction with sodium azide. Recent advancements have focused on accelerating this reaction using catalysts and alternative energy sources.

Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)pyrazines (General Procedure)

-

Reactants: A pyrazine-2,3-dicarbonitrile derivative, and sodium azide.

-

Catalyst (optional but recommended for efficiency): MgFe₂O₄ nanoparticles.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Energy Source: Conventional heating or ultrasonic irradiation.

-

Procedure:

-

A mixture of the pyrazine-2,3-dicarbonitrile and sodium azide is prepared in DMSO.

-

If used, the MgFe₂O₄ nanoparticle catalyst is added to the mixture.

-

The reaction is then subjected to either conventional heating or ultrasonic irradiation until completion.

-

The product, (1H-tetrazol-5-yl)pyrazine, is then isolated and purified.

-

A plausible mechanism for this transformation involves the initial condensation of an α-dicarbonyl compound with 2,3-diaminomaleonitrile to form the pyrazine-2,3-dicarbonitrile intermediate. This is followed by the [2+3] cycloaddition of the nitrile groups with sodium azide to yield the final tetrazolyl pyrazine product. The catalyst, such as nano-MgFe₂O₄, activates the carbonyl and nitrile groups, facilitating the nucleophilic attack.[1]

dotdot graph Cycloaddition_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Pyrazine_Dicarbonitrile" [label="Pyrazine-2,3-dicarbonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; "Sodium_Azide" [label="Sodium Azide", fillcolor="#FFFFFF", fontcolor="#202124"]; "Transition_State" [label="[2+3] Cycloaddition\nTransition State", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Tetrazolyl_Pyrazine" [label="(1H-tetrazol-5-yl)pyrazine", fillcolor="#FFFFFF", fontcolor="#202124"];

"Pyrazine_Dicarbonitrile" -> "Transition_State" [label="Nano-MgFe2O4 catalyst\n(activates C≡N)", color="#EA4335"]; "Sodium_Azide" -> "Transition_State" [color="#EA4335"]; "Transition_State" -> "Tetrazolyl_Pyrazine" [label="Ring Formation", color="#34A853"]; }

References

2-(2H-Tetrazol-5-yl)pyrazine: A Privileged Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide on the Potential Applications of 2-(2H-Tetrazol-5-yl)pyrazine in Medicinal Chemistry

Executive Summary